molecular formula C16H15N3O2 B2892756 N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline CAS No. 881204-43-9

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline

Cat. No. B2892756
CAS RN: 881204-43-9
M. Wt: 281.315
InChI Key: YKBQFTNWONJQNX-UHFFFAOYSA-N
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Description

Indole is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction between tryptamine and another compound . For example, the compound N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent .


Molecular Structure Analysis

The molecular structure of indole-based compounds is characterized by an indole ring substituted at the 3-position by an ethanamine . The indole moiety carries an alkyl chain at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Rhodium(III)-Catalyzed Synthesis Using N-N Bond as an Internal Oxidant

A novel Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes has been developed for streamlined synthesis of indoles, utilizing the N-N bond as an internal oxidant. This process enables a redox-neutral manifold for the formation of azaheterocycles, featuring compatibility with acidic and basic conditions and tolerance of various functional groups, potentially allowing for programmable substitution patterns on the indole scaffold. Comprehensive mechanistic studies highlight the catalyst's turnover-limiting step and the versatility of the nitroso group for diverse coupling reactions (Liu et al., 2013).

Synthesis and Functionalization Through Palladium-Catalyzed Reactions

The synthesis and functionalization of indoles, a crucial component of many biologically active compounds, have been significantly advanced by palladium-catalyzed reactions. These methods, known for their functional group tolerance, provide access to complex molecules in fewer steps and with reduced waste compared to classical techniques. The review discusses the impact of palladium catalysis in organic synthesis, highlighting its role in modifying traditional synthetic processes (Cacchi & Fabrizi, 2005).

Improved Preparation of Alkyl 2-(3-indolyl)-3-nitroalkanoates

Research on ethyl 3-nitro-2-alkenoates from nitroalkanes and ethyl 2-oxoacetate under heterogeneous conditions has led to an optimized method that avoids direct manipulation of the nitroalkene system. This method is crucial for the preparation of ethyl 2-(3-indolyl)-3-nitroalkanoates, key intermediates for synthesizing tryptamines and carboline alkaloids, with high E stereoselectivity. The process demonstrates the efficiency and scalability of this synthetic route, highlighting its importance in medicinal chemistry (Ballini et al., 2008).

Mechanistic Insights Into Three-Component Condensation

The three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, followed by acid hydrolysis, provides a method for synthesizing N-substituted aminomethylenebisphosphonic acids. This reaction, valuable for creating compounds with potential antiosteoporotic and anticancer activity, has been elucidated using p-nitroaniline as a tool to understand the reaction mechanism. This study provides insights into the reaction's pathway and product structure, enhancing the understanding of this versatile reaction (Dabrowska et al., 2009).

Future Directions

Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of compounds like naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and other compounds together in order to combine their properties .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-19(21)14-7-5-13(6-8-14)17-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBQFTNWONJQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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